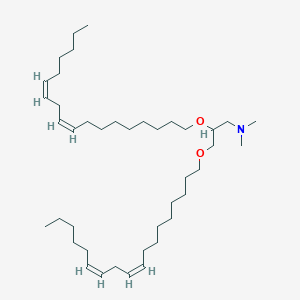

DLinDMA

Description

Properties

IUPAC Name |

N,N-dimethyl-2,3-bis[(9Z,12Z)-octadeca-9,12-dienoxy]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H77NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-43-40-41(39-42(3)4)44-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,41H,5-12,17-18,23-40H2,1-4H3/b15-13-,16-14-,21-19-,22-20- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQBIAXADRDUGK-KWXKLSQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCCOCC(CN(C)C)OCCCCCCCCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCCOCC(CN(C)C)OCCCCCCCC/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H77NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871258-12-7 | |

| Record name | Dlindma | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871258127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DLINDMA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD8S7LL258 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pivotal Role of DLinDMA in Lipid Nanoparticle Formulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of RNA-based therapeutics has been largely enabled by the development of effective delivery vehicles, with lipid nanoparticles (LNPs) emerging as the clinical frontrunner. At the heart of these sophisticated delivery systems lies the ionizable cationic lipid, a component critical for nucleic acid encapsulation, particle stability, and, most importantly, endosomal escape for cytoplasmic delivery. Among the pioneering ionizable lipids, 1,2-dilinoleyloxy-3-dimethylaminopropane (DLinDMA) has served as a crucial benchmark, paving the way for more potent successors and shaping our understanding of LNP structure-activity relationships. This technical guide provides an in-depth exploration of the role of DLinDMA in LNP formulation, offering a comparative analysis of its performance, detailed experimental protocols, and a mechanistic look at its function in cellular delivery.

DLinDMA and the Evolution of Ionizable Lipids

DLinDMA was a significant step forward from permanently cationic lipids, which, while effective at condensing nucleic acids, were associated with toxicity and rapid clearance in vivo. The key innovation of DLinDMA and subsequent ionizable lipids is their pH-responsive nature. With a pKa in the range of 6.2-6.5, DLinDMA is largely neutral at physiological pH (around 7.4), minimizing non-specific interactions with serum components and reducing toxicity.[1][2] However, upon endocytosis into the acidic environment of the endosome (pH 5.5-6.5), the tertiary amine of DLinDMA becomes protonated, conferring a positive charge to the LNP. This charge is instrumental in the endosomal escape process.

The success of DLinDMA spurred further optimization through rational design, leading to the development of even more potent ionizable lipids such as DLin-KC2-DMA and the clinically utilized DLin-MC3-DMA.[3] These advancements focused on modifying the linker and headgroup moieties to fine-tune the pKa and enhance endosomolytic activity.

Quantitative Comparison of LNP Formulations

The choice of ionizable lipid significantly impacts the physicochemical properties and in vitro performance of LNPs. The following tables summarize quantitative data from various studies, comparing LNPs formulated with DLinDMA, DLin-KC2-DMA, and DLin-MC3-DMA.

| Ionizable Lipid | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Source(s) |

| DLinDMA | ~80 - 120 | ~0.1 - 0.2 | Neutral to slightly negative at pH 7.4 | ~85 - 95 | [4] |

| DLin-KC2-DMA | ~70 - 100 | ~0.05 - 0.15 | Neutral to slightly negative at pH 7.4 | >90 | [3][4] |

| DLin-MC3-DMA | ~70 - 90 | ~0.02 - 0.1 | Neutral to slightly negative at pH 7.4 | >95 | [4][5] |

Table 1: Physicochemical Characteristics of Lipid Nanoparticles. Note: Values are approximate and can vary depending on the specific formulation parameters and measurement techniques.

| Ionizable Lipid | In Vitro Transfection Efficiency | Cytotoxicity | Source(s) |

| DLinDMA | Moderate | Moderate | [3][4] |

| DLin-KC2-DMA | High | Lower than DLinDMA | [3][4] |

| DLin-MC3-DMA | Very High | Low | [4][5] |

Table 2: In Vitro Performance of Lipid Nanoparticles. Note: Transfection efficiency and cytotoxicity are relative comparisons and depend on the cell type and assay conditions.

Experimental Protocols for LNP Formulation

The reproducible formulation of LNPs with desired characteristics is crucial for research and therapeutic applications. Microfluidic mixing has emerged as a robust and scalable method for producing monodisperse LNPs with high encapsulation efficiency.[6][7][8]

Detailed Methodology for LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of siRNA-loaded LNPs using a microfluidic device.

Materials:

-

Lipids:

-

Ionizable Cationic Lipid (e.g., DLinDMA, DLin-KC2-DMA, DLin-MC3-DMA)

-

Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

PEGylated Lipid: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

-

-

Nucleic Acid: siRNA in an appropriate buffer (e.g., 10 mM citrate buffer, pH 4.0)

-

Solvents:

-

Ethanol (absolute, RNase-free)

-

Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

-

-

Equipment:

-

Microfluidic mixing device (e.g., NanoAssemblr)

-

Syringe pumps

-

Syringes and tubing

-

Dialysis cassette (MWCO 10 kDa)

-

Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

-

Fluorometer and RiboGreen assay kit for encapsulation efficiency determination

-

Procedure:

-

Preparation of Lipid Stock Solution (Organic Phase):

-

Dissolve the ionizable lipid, DSPC, cholesterol, and DMG-PEG 2000 in absolute ethanol to achieve a desired molar ratio (e.g., 50:10:38.5:1.5 for DLin-MC3-DMA based formulations).

-

The total lipid concentration in the ethanolic solution is typically in the range of 10-25 mM.

-

Ensure all lipids are fully dissolved to form a clear solution.

-

-

Preparation of siRNA Solution (Aqueous Phase):

-

Dissolve the siRNA in 10 mM citrate buffer (pH 4.0) to the desired concentration. The acidic pH is crucial for protonating the ionizable lipid during mixing, facilitating complexation with the negatively charged siRNA.

-

-

Microfluidic Mixing:

-

Set up the microfluidic mixing system according to the manufacturer's instructions.

-

Load the lipid stock solution into one syringe and the siRNA solution into another.

-

Set the flow rate ratio of the aqueous phase to the organic phase (typically 3:1).

-

Set the total flow rate to control the mixing time and resulting particle size. Higher flow rates generally lead to smaller particles.

-

Initiate the mixing process. The rapid mixing of the two phases leads to a change in solvent polarity, inducing the self-assembly of the lipids and siRNA into LNPs.

-

-

Purification and Buffer Exchange:

-

Collect the LNP dispersion from the outlet of the microfluidic device.

-

To remove the ethanol and unencapsulated siRNA, and to raise the pH to a physiological level, dialyze the LNP dispersion against sterile PBS (pH 7.4) using a 10 kDa MWCO dialysis cassette.

-

Perform dialysis overnight at 4°C with at least two changes of buffer.

-

-

Characterization:

-

Particle Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the LNPs using Dynamic Light Scattering (DLS).

-

Zeta Potential: Determine the surface charge of the LNPs in PBS (pH 7.4) using electrophoretic light scattering.

-

Encapsulation Efficiency: Quantify the amount of encapsulated siRNA using the RiboGreen assay. This involves measuring the fluorescence of the RiboGreen dye before and after lysing the LNPs with a detergent (e.g., Triton X-100). The encapsulation efficiency is calculated as: ((Total RNA - Free RNA) / Total RNA) * 100%

-

Visualization of Key Processes

LNP Formulation Workflow

The following diagram illustrates the key steps in the microfluidic-based formulation of LNPs.

Mechanism of Endosomal Escape

The endosomal escape of the nucleic acid cargo is the critical step for the efficacy of LNP-based therapies. The following diagram outlines the proposed mechanism mediated by DLinDMA and other ionizable lipids.

References

- 1. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]

- 2. Endosomal escape: A bottleneck for LNP-mediated therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Influence of Cationic Lipid Composition on Gene Silencing Properties of Lipid Nanoparticle Formulations of siRNA in Antigen-Presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sartorius.com [sartorius.com]

- 6. researchgate.net [researchgate.net]

- 7. iris.uniroma1.it [iris.uniroma1.it]

- 8. Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of pKa in DLinDMA-Mediated Endosomal Escape for siRNA Delivery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The effective delivery of small interfering RNA (siRNA) therapeutics is critically dependent on their successful escape from the endosomal compartment into the cytoplasm. Ionizable cationic lipids, such as 1,2-dilinoleyloxy-N,N-dimethyl-3-aminopropane (DLinDMA), are integral components of lipid nanoparticle (LNP) formulations that facilitate this crucial step. The apparent acid dissociation constant (pKa) of these lipids is a key determinant of their efficacy. This technical guide provides an in-depth analysis of the role of DLinDMA's pKa in mediating endosomal escape, supported by quantitative data, detailed experimental protocols, and visual workflows to elucidate the underlying mechanisms.

Introduction: The Endosomal Barrier to siRNA Delivery

Lipid nanoparticles are a leading platform for the systemic delivery of siRNA therapeutics.[1] Following administration, LNPs are typically internalized by target cells via endocytosis, encapsulating the siRNA cargo within endosomes.[2] For the siRNA to exert its therapeutic effect by engaging the RNA-induced silencing complex (RISC) in the cytoplasm, it must first traverse the endosomal membrane.[1] However, the endo-lysosomal pathway is a degradative route, and failure to escape results in the destruction of the siRNA cargo, rendering it ineffective.[3] Ionizable lipids like DLinDMA are engineered to overcome this barrier.[4]

The "pH-Switch" Mechanism: How pKa Governs Endosomal Escape

The efficacy of ionizable lipids in mediating endosomal escape is governed by a "pH-switch" mechanism, which is directly dependent on their pKa. The pKa is the pH at which the ionizable group is 50% protonated.[5]

-

At Physiological pH (≈7.4): In the bloodstream, the pH is approximately 7.4. Ionizable lipids with an optimized pKa will be largely neutral at this pH.[4] This near-neutral charge is advantageous as it reduces interactions with blood components and non-target cells, minimizing toxicity and improving circulation time.

-

In the Acidifying Endosome (pH 5.5-6.5): As the endosome matures, its internal pH drops to between 6.5 and 5.5.[6] When the endosomal pH falls below the pKa of the ionizable lipid, its amine headgroup becomes protonated, acquiring a positive charge.[1]

This protonation triggers a series of events leading to endosomal escape:

-

Electrostatic Interactions: The now positively charged LNP interacts with the negatively charged lipids present in the endosomal membrane.[7]

-

Membrane Disruption: This interaction is thought to promote a structural rearrangement of the lipid mixture, potentially forming non-bilayer lipid phases (such as an inverted hexagonal HII phase) that disrupt the integrity of the endosomal membrane.[3][6]

-

Cargo Release: The destabilization of the endosomal membrane allows the encapsulated siRNA to be released into the cytoplasm, where it can engage with the RISC machinery.[1]

The optimal pKa for this process is a delicate balance. It must be low enough to ensure neutrality in circulation but high enough to become protonated in the early-to-late endosome.[8]

Quantitative Data: pKa and In Vivo Gene Silencing

A strong correlation has been established between the pKa of the ionizable lipid within an LNP and its in vivo gene-silencing activity.[8] Systematic modifications of the head group of DLinDMA analogues have allowed for the fine-tuning of the pKa and the identification of an optimal range for hepatic gene silencing.[9]

| Ionizable Lipid | Apparent pKa | Relative In Vivo Potency (ED50 for Factor VII silencing) | Reference |

| DLinDMA | ~6.8 | Baseline | [2][3] |

| DLin-KC2-DMA | ~6.7 | ~10-fold > DLinDMA | [3] |

| DLin-MC3-DMA | 6.44 | ~1000-fold > DLinDMA | [3] |

Table 1: Comparison of the apparent pKa and in vivo gene silencing potency of DLinDMA and its more advanced analogs. The data highlights the significant increase in potency achieved by optimizing the pKa to the 6.2-6.5 range.[3][8]

Experimental Protocols

Measurement of Apparent pKa of Ionizable Lipids in LNPs

A common method to determine the apparent pKa of an ionizable lipid within an LNP formulation involves a fluorescence-based assay using a probe like 2-(p-toluidinyl)naphthalene-6-sulfonate (TNS).

Principle: TNS is a fluorescent probe that exhibits low fluorescence in aqueous environments but becomes highly fluorescent in nonpolar environments, such as the hydrophobic core of an LNP. The protonation of the ionizable lipid at acidic pH leads to an increase in the surface charge of the LNP, which is thought to alter the packing of the lipids and the hydrophobicity of the core, thereby influencing TNS fluorescence.

Methodology:

-

LNP Formulation: Prepare LNPs containing the ionizable lipid, DSPC, cholesterol, and a PEG-lipid at a defined molar ratio using a microfluidic mixing or similar method.

-

Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 3 to 9).[10]

-

TNS Assay:

-

Add a stock solution of TNS to each well of a 96-well plate.

-

Add the LNP suspension to each well.

-

Add the different pH buffers to the wells.

-

Incubate for a short period at room temperature.

-

-

Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for TNS.

-

Data Analysis:

-

Normalize the fluorescence readings.

-

Plot the normalized fluorescence intensity against the pH.

-

Fit the data to a sigmoidal curve.

-

The pKa is determined as the pH at which 50% of the maximum fluorescence is observed.[10]

-

Quantification of Endosomal Escape

Quantifying endosomal escape is challenging, and several methods are employed, each with its own advantages and limitations.

Principle: Galectin-8 is a cytosolic protein that binds to glycans exposed on the inner leaflet of damaged endosomal and lysosomal membranes. By using a cell line that stably expresses a Gal8-GFP fusion protein, endosomal rupture events can be visualized as the recruitment of green fluorescent puncta.[11]

Methodology:

-

Cell Culture: Plate Gal8-GFP expressing cells in a suitable imaging dish.

-

LNP Treatment: Treat the cells with LNPs encapsulating a fluorescently labeled siRNA.

-

Live-Cell Imaging: Perform live-cell confocal microscopy to visualize the formation of Gal8-GFP puncta over time.

-

Image Analysis: Quantify the number and intensity of Gal8-GFP puncta per cell to determine the extent of endosomal disruption.[11][12]

Principle: Transmission electron microscopy (TEM) provides high-resolution images of cellular ultrastructures, allowing for the direct visualization of LNPs within endosomes and potentially in the cytoplasm.

Methodology:

-

Cell Treatment: Treat cells with LNPs.

-

Fixation and Processing: At various time points, fix the cells with glutaraldehyde and osmium tetroxide, followed by dehydration and embedding in resin.

-

Ultrathin Sectioning: Cut ultrathin sections of the embedded cells.

-

Imaging: Image the sections using a transmission electron microscope.

-

Analysis: Quantify the number of LNPs within endosomes versus those free in the cytoplasm. This method is labor-intensive but provides direct visual evidence.[13]

Visualizing the Process: Workflows and Pathways

LNP Formulation and Cellular Uptake Workflow

Caption: Workflow of LNP formulation and cellular uptake.

pKa-Dependent Endosomal Escape Signaling Pathway

Caption: The pKa-dependent mechanism of endosomal escape.

Conclusion

The pKa of ionizable lipids like DLinDMA is a paramount design parameter in the development of effective LNP-based siRNA delivery systems. A precisely tuned pKa enables the LNP to remain stable and relatively inert in circulation while facilitating potent, pH-triggered endosomal escape within target cells. The evolution from DLinDMA to DLin-MC3-DMA, with its optimized pKa of 6.44, exemplifies the power of rational lipid design in dramatically improving in vivo efficacy.[3] Continued research into the intricate relationship between lipid structure, pKa, and the biophysics of membrane interactions will be crucial for the development of next-generation nucleic acid therapeutics with even greater potency and safety profiles.

References

- 1. Advances in Lipid Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pKa of Lipids in Drug Delivery | BroadPharm [broadpharm.com]

- 6. pnas.org [pnas.org]

- 7. mdpi.com [mdpi.com]

- 8. liposomes.ca [liposomes.ca]

- 9. Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. Nanoscopy for endosomal escape quantification - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Cationic Lipid: An In-depth Technical Guide to the Discovery and Development of DLinDMA

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of non-viral gene delivery, the development of ionizable cationic lipids has been a watershed moment, paving the way for the clinical success of siRNA and mRNA therapeutics. Among the pioneering molecules in this class, 1,2-dilinoleyloxy-N,N-dimethyl-3-aminopropane, or DLinDMA, holds a significant place. Its discovery and subsequent optimization were critical steps in the evolution of lipid nanoparticle (LNP) technology, leading to the development of highly potent delivery vehicles. This technical guide provides a comprehensive overview of the discovery and development history of DLinDMA, detailing the experimental protocols that underpinned its creation and evaluation, and presenting key quantitative data in a comparative context.

The Dawn of DLinDMA: A Rational Design Approach

The story of DLinDMA begins with a systematic exploration of the structure-activity relationship of cationic lipids for nucleic acid delivery. Researchers sought to create a lipid that could efficiently encapsulate negatively charged nucleic acids, remain stable in circulation, and facilitate the release of its payload into the cytoplasm of target cells.

Synthesis of DLinDMA

The synthesis of DLinDMA was a key step in its development, as described by Heyes et al. in 2005. The protocol involves the reaction of 3-(dimethylamino)-1,2-propanediol with a linoleyl-containing leaving group.

Experimental Protocol: Synthesis of DLinDMA

Materials:

-

3-(Dimethylamino)-1,2-propanediol

-

Linoleyl methanesulfonate

-

Sodium hydride (NaH)

-

Anhydrous toluene

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-(dimethylamino)-1,2-propanediol in anhydrous toluene.

-

Add sodium hydride (a strong base) portion-wise to the stirred solution at room temperature. The reaction mixture is typically stirred for a period to allow for the formation of the alkoxide.

-

Slowly add linoleyl methanesulfonate to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully quench any unreacted sodium hydride with a suitable reagent (e.g., ethanol or water).

-

Extract the crude product with an organic solvent and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude DLinDMA by silica gel column chromatography using an appropriate solvent system to yield the final product as an oil.

-

Confirm the structure and purity of the synthesized DLinDMA using analytical techniques such as ¹H NMR and mass spectrometry.

From Lipid to Nanoparticle: The Formulation of DLinDMA-LNPs

The true potential of DLinDMA was realized when it was formulated into lipid nanoparticles (LNPs) for the delivery of small interfering RNA (siRNA). The formulation process is a critical step that dictates the physicochemical properties and biological activity of the final delivery vehicle. A common method for preparing DLinDMA-containing LNPs is the ethanol dilution or microfluidic mixing technique.

Experimental Protocol: Formulation of DLinDMA-LNPs for siRNA Delivery

Materials:

-

DLinDMA

-

Dipalmitoylphosphatidylcholine (DPPC) or Distearoylphosphatidylcholine (DSPC)

-

Cholesterol

-

PEG-lipid (e.g., PEG-DMG or PEG-DSG)

-

siRNA

-

Ethanol

-

Citrate buffer (pH 4.0)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Microfluidic mixing device (e.g., NanoAssemblr) or a T-junction mixer

Procedure:

-

Lipid Stock Preparation: Prepare stock solutions of DLinDMA, DPPC (or DSPC), cholesterol, and the PEG-lipid in ethanol at defined concentrations.

-

Lipid Mixture Preparation: Combine the lipid stock solutions in a molar ratio of approximately 40:10:48:2 (DLinDMA:DPPC:Cholesterol:PEG-lipid). This ratio can be optimized for specific applications.

-

siRNA Solution Preparation: Dissolve the siRNA in a citrate buffer at pH 4.0.

-

LNP Formation (Microfluidic Mixing):

-

Load the lipid mixture in ethanol into one syringe and the siRNA solution in citrate buffer into another syringe.

-

Set the flow rates on the microfluidic mixing device to achieve a desired aqueous-to-ethanol ratio (typically 3:1).

-

Initiate the mixing process. The rapid mixing of the two solutions leads to the spontaneous self-assembly of the LNPs, encapsulating the siRNA.

-

-

Dialysis: Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C to remove the ethanol and raise the pH. This step neutralizes the surface charge of the LNPs.

-

Concentration and Sterilization: Concentrate the LNP suspension to the desired final concentration using a suitable method (e.g., tangential flow filtration) and sterilize by passing through a 0.22 µm filter.

Characterizing the Delivery Vehicle: Physicochemical Properties of DLinDMA-LNPs

The physicochemical properties of LNPs are critical determinants of their in vivo performance. Key parameters include particle size, polydispersity index (PDI), zeta potential, and siRNA encapsulation efficiency.

Experimental Protocol: Characterization of LNP Physicochemical Properties

1. Particle Size and Polydispersity Index (PDI) Measurement:

-

Technique: Dynamic Light Scattering (DLS)

-

Procedure:

-

Dilute the LNP suspension in PBS to an appropriate concentration.

-

Transfer the diluted sample to a cuvette.

-

Measure the particle size and PDI using a DLS instrument (e.g., Malvern Zetasizer). The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles and correlates this to their hydrodynamic diameter.

-

2. Zeta Potential Measurement:

-

Technique: Laser Doppler Electrophoresis

-

Procedure:

-

Dilute the LNP suspension in a low ionic strength buffer.

-

Load the sample into a specialized zeta potential cell.

-

The instrument applies an electric field and measures the velocity of the particles, from which the zeta potential (a measure of the surface charge) is calculated.

-

3. siRNA Encapsulation Efficiency Measurement:

-

Technique: RiboGreen Assay

-

Procedure:

-

Prepare a standard curve of the siRNA of interest.

-

In a 96-well plate, add the LNP suspension.

-

To one set of wells, add the RiboGreen reagent directly to measure the amount of unencapsulated siRNA.

-

To another set of wells, first add a detergent (e.g., Triton X-100) to lyse the LNPs and release the encapsulated siRNA, then add the RiboGreen reagent to measure the total siRNA.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total siRNA - Unencapsulated siRNA) / Total siRNA * 100

-

The Path to Potency: Structure-Activity Relationship and the Evolution of DLinDMA

The development of DLinDMA was a crucial first step, but the quest for even greater potency led to a series of structure-activity relationship (SAR) studies. These studies, pioneered by Semple and colleagues, systematically modified the structure of DLinDMA to enhance its in vivo gene silencing activity. This led to the development of second and third-generation ionizable lipids, including DLin-KC2-DMA and the clinically successful DLin-MC3-DMA.

The key findings from these SAR studies were:

-

Unsaturated Alkyl Chains: The presence of two double bonds in the linoleyl chains of DLinDMA was found to be optimal for fusogenicity and in vivo activity. Saturated lipids were significantly less effective.

-

Linker Group: The ether linkage in DLinDMA proved to be more stable and effective than ester linkages, which were susceptible to hydrolysis.

-

Headgroup pKa: The pKa of the ionizable headgroup was identified as a critical parameter. An optimal pKa in the range of 6.2-6.7 allows for efficient siRNA encapsulation at low pH during formulation and facilitates endosomal escape in the acidic environment of the endosome, while maintaining a near-neutral surface charge in circulation.

These insights led to the design of DLin-KC2-DMA, which incorporated a ketal linker, and subsequently DLin-MC3-DMA, which further optimized the headgroup and linker, resulting in a dramatic increase in potency.

In Vivo Validation: The Factor VII Silencing Model

The in vivo efficacy of DLinDMA and its successors was primarily evaluated using a mouse model of Factor VII (FVII) gene silencing. FVII is a blood clotting factor produced in the liver, making it an excellent target for assessing hepatocyte-targeted siRNA delivery.

Experimental Protocol: In Vivo Factor VII Gene Silencing in Mice

Materials:

-

C57BL/6 mice

-

LNP-siRNA formulations (targeting FVII and a non-targeting control)

-

Phosphate-buffered saline (PBS)

-

Anesthesia (e.g., isoflurane)

-

Blood collection supplies (e.g., capillary tubes)

-

Factor VII activity assay kit

Procedure:

-

Animal Acclimation: Acclimate C57BL/6 mice to the facility for at least one week before the experiment.

-

Dosing: Administer the LNP-siRNA formulations intravenously via the tail vein at various doses. A control group receives PBS or an LNP formulation with a non-targeting control siRNA.

-

Blood Collection: At a specified time point post-injection (typically 24 or 48 hours), collect blood samples from the mice via retro-orbital bleeding or another appropriate method under anesthesia.

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Factor VII Activity Assay: Measure the Factor VII protein levels in the plasma using a commercially available chromogenic assay kit.

-

Data Analysis: Calculate the percentage of FVII knockdown relative to the control group. The dose required to achieve 50% gene silencing (ED50) is a key metric for comparing the potency of different formulations.

Quantitative Comparison of DLinDMA and Its Progeny

The systematic evolution from DLinDMA to DLin-MC3-DMA resulted in a significant improvement in in vivo gene silencing potency. The following tables summarize the key quantitative data comparing these ionizable lipids.

| Ionizable Lipid | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |

| DLinDMA | ~80-120 | ~0.1-0.2 | Near-neutral at pH 7.4 | >90% |

| DLin-KC2-DMA | ~70-100 | <0.1 | Near-neutral at pH 7.4 | >95% |

| DLin-MC3-DMA | ~70-90 | <0.1 | Near-neutral at pH 7.4 | >95% |

Table 1: Physicochemical Properties of LNP Formulations. Note: These are representative values and can vary depending on the specific formulation parameters.

| Ionizable Lipid | In Vivo ED₅₀ for Factor VII Silencing (mg/kg) | Relative Potency (vs. DLinDMA) |

| DLinDMA | ~1.0 | 1x |

| DLin-KC2-DMA | ~0.1 | 10x |

| DLin-MC3-DMA | ~0.01 | 100x |

Table 2: In Vivo Gene Silencing Potency. Note: ED₅₀ values are approximate and can vary between studies.

Signaling Pathways and Experimental Workflows

To visually represent the key concepts and processes described in this guide, the following diagrams have been generated using the DOT language.

DLinDMA for Nucleic Acid Delivery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of nucleic acid-based therapeutics, including small interfering RNA (siRNA), messenger RNA (mRNA), and plasmid DNA (pDNA), has opened new frontiers in the treatment of a wide range of diseases. However, the inherent instability and poor cellular uptake of naked nucleic acids necessitate the use of sophisticated delivery vehicles. Lipid nanoparticles (LNPs) have emerged as a leading platform for systemic nucleic acid delivery, with the ionizable cationic lipid being a cornerstone of their success. This technical guide provides an in-depth overview of DLinDMA (1,2-dilinoleyloxy-N,N-dimethyl-3-aminopropane), a seminal ionizable lipid that has paved the way for the development of potent LNP-based gene therapies.

DLinDMA was one of the early ionizable lipids that demonstrated significant in vivo activity, particularly for siRNA delivery to hepatocytes.[1] Its structure is characterized by a tertiary amine headgroup and two unsaturated linoleyl lipid tails.[2] This unique chemical architecture imparts pH-responsive ionizability, a critical feature for efficient nucleic acid encapsulation and endosomal escape.

Core Features of DLinDMA-Based Lipid Nanoparticles

The efficacy of DLinDMA in nucleic acid delivery is attributed to several key features that are realized upon its formulation into LNPs. These nanoparticles are typically composed of the ionizable cationic lipid (DLinDMA), a helper phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine or DSPC), cholesterol, and a PEGylated lipid (e.g., PEG-DMG).[3]

pH-Responsive Ionization and Endosomal Escape

A cardinal feature of DLinDMA is its ionizable dimethylamino headgroup, which has a pKa in the range of 6.2-6.8.[4] This property is central to its function. During LNP formulation at an acidic pH (e.g., pH 4), the tertiary amine of DLinDMA becomes protonated, acquiring a positive charge. This positive charge facilitates the electrostatic interaction and encapsulation of negatively charged nucleic acids.

Once administered in vivo, the LNPs are exposed to the physiological pH of the bloodstream (pH 7.4). At this pH, DLinDMA is largely deprotonated and carries a near-neutral charge.[4] This quasi-neutral surface charge is crucial for reducing non-specific interactions with blood components and minimizing toxicity, thereby prolonging circulation time.[4]

Upon cellular uptake via endocytosis, the LNP is trafficked into the endosomal pathway, where the internal pH progressively decreases.[5] As the endosomal pH drops below the pKa of DLinDMA, its headgroup becomes protonated again.[6] This charge reversal is hypothesized to trigger the release of the nucleic acid cargo into the cytoplasm through a process of endosomal escape. The positively charged DLinDMA interacts with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the formation of non-bilayer structures that facilitate the release of the nucleic acid payload.[7][8]

Structural Role of Lipid Tails

The two linoleyl tails of DLinDMA are also critical to its function. These unsaturated hydrocarbon chains contribute to the fluidity of the lipid bilayer and can promote the formation of non-lamellar lipid phases, which is thought to be important for the destabilization of the endosomal membrane.[2] The presence of unsaturated bonds in the lipid tails gives the lipid a cone-like shape, which favors the formation of inverted hexagonal (HII) phases, a key step in the proposed mechanism of endosomal escape.[7]

Quantitative Data on DLinDMA-Based LNPs

The following tables summarize key quantitative data for DLinDMA-containing LNPs and provide a comparison with its more potent successor, DLin-MC3-DMA. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

| Parameter | DLinDMA-LNP | DLin-MC3-DMA-LNP | Reference(s) |

| In Vivo Efficacy | |||

| Factor VII Silencing ED50 (mice) | ~1 mg/kg | ~0.005 mg/kg | |

| TTR Silencing ED50 (NHPs) | Not widely reported | ~0.03 mg/kg | |

| Physicochemical Properties | |||

| Optimal pKa for in vivo activity | 6.2 - 6.5 | 6.2 - 6.5 | |

| LNP pKa (TNS assay) | ~6.66 | ~6.57 | [9] |

| In Vitro Performance | |||

| IC50 (siRNA delivery) | 0.653 nM | Not directly compared in the same study | [4] |

Table 1: Comparative performance of DLinDMA and DLin-MC3-DMA based LNPs.

| Parameter | Typical Value | Reference(s) |

| Particle Size (Z-average) | 80 - 150 nm | [3][10] |

| Polydispersity Index (PDI) | < 0.2 | [3][10] |

| Zeta Potential (at neutral pH) | Near-neutral to slightly negative | [3] |

| Encapsulation Efficiency | > 90% | [10] |

Table 2: Typical physicochemical properties of DLinDMA-based LNPs.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful formulation and evaluation of DLinDMA-based LNPs. The following sections provide representative methodologies for key experimental procedures.

LNP Formulation via Microfluidic Mixing

Microfluidic mixing is a reproducible and scalable method for the production of LNPs with controlled size and high encapsulation efficiency.[1][11]

Materials:

-

DLinDMA

-

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

-

Cholesterol

-

PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

-

Nucleic acid (siRNA or mRNA)

-

Absolute ethanol

-

Citrate buffer (10 mM, pH 4.0)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microfluidic mixing device and pump system

-

Dialysis cassette (e.g., 3.5 kDa MWCO)

Procedure:

-

Lipid Stock Preparation: Prepare a stock solution of the lipids (DLinDMA, DSPC, Cholesterol, and PEG-DMG) in absolute ethanol at a molar ratio of 50:10:38.5:1.5. The total lipid concentration will depend on the specific microfluidic system and desired final LNP concentration.

-

Nucleic Acid Solution Preparation: Dissolve the nucleic acid in citrate buffer (pH 4.0).

-

Microfluidic Mixing: Set up the microfluidic device according to the manufacturer's instructions. Load the lipid solution and the nucleic acid solution into separate syringes and place them on the syringe pump. Pump the two solutions through the microfluidic mixer at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol phase).[1]

-

Dialysis: Collect the LNP solution from the outlet of the microfluidic device and immediately dialyze against PBS (pH 7.4) for at least 2 hours, with at least one buffer exchange, to remove the ethanol and raise the pH.

-

Characterization: After dialysis, measure the particle size (Z-average), polydispersity index (PDI) by dynamic light scattering (DLS), and nucleic acid encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).[7]

-

Sterilization and Storage: Sterile filter the final LNP formulation through a 0.22 µm filter and store at 4°C.

In Vitro Transfection Assay

This protocol outlines a general procedure for assessing the in vitro gene silencing (for siRNA) or protein expression (for mRNA) efficiency of DLinDMA-LNPs.

Materials:

-

Cell line of interest (e.g., HeLa, HepG2)

-

Complete cell culture medium

-

DLinDMA-LNP encapsulating the nucleic acid of interest (and a negative control)

-

96-well cell culture plates

-

Assay-specific reagents (e.g., luciferase assay kit for luciferase-encoding mRNA, or reagents for qPCR or western blotting for siRNA targets)

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density that will result in approximately 80% confluency at the time of transfection. Allow the cells to adhere overnight.[12]

-

LNP Treatment: Dilute the DLinDMA-LNPs to the desired concentrations in complete cell culture medium. Remove the old medium from the cells and add the LNP-containing medium.[7]

-

Incubation: Incubate the cells with the LNPs for 24-48 hours at 37°C and 5% CO2.[12]

-

Analysis: After the incubation period, assess the biological effect of the delivered nucleic acid. For siRNA, this may involve lysing the cells and measuring the target mRNA or protein levels. For mRNA, this could involve measuring the expression of the encoded reporter protein (e.g., luciferase).[7][12]

In Vivo Factor VII Silencing in Mice

This protocol is a standard method for evaluating the in vivo efficacy of siRNA-LNPs targeting the liver. Factor VII is a blood coagulation protein produced primarily in the liver, and its knockdown can be readily measured from a blood sample.

Materials:

-

C57BL/6 mice

-

DLinDMA-LNP encapsulating Factor VII siRNA (and a negative control siRNA)

-

Sterile PBS

-

Insulin syringes

-

Blood collection supplies (e.g., micro-hematocrit tubes)

-

Factor VII activity assay kit

Procedure:

-

LNP Preparation for Injection: Dilute the LNP formulation in sterile PBS to the desired final concentration for injection. The typical injection volume is 100-200 µL.

-

Intravenous Administration: Administer the LNP solution to the mice via tail vein injection.[13]

-

Blood Collection: At a predetermined time point post-injection (e.g., 48 hours), collect blood from the mice via a method such as retro-orbital bleeding or cardiac puncture under terminal anesthesia.[13][14]

-

Plasma Preparation: Process the blood to obtain plasma.

-

Factor VII Activity Assay: Measure the Factor VII protein activity in the plasma samples using a commercially available chromogenic assay kit.

-

Data Analysis: Calculate the percentage of remaining Factor VII activity in the treated groups relative to the PBS-treated control group to determine the extent of gene silencing.[13]

Conclusion

DLinDMA has been a pivotal molecule in the development of LNP-based nucleic acid delivery systems. Its key feature, pH-responsive ionizability, provides a sophisticated mechanism for encapsulating nucleic acids and facilitating their release into the cytoplasm of target cells. While newer generations of ionizable lipids, such as DLin-MC3-DMA, have demonstrated superior potency, the foundational principles established with DLinDMA continue to guide the design and optimization of LNP technologies. The experimental protocols and comparative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to harness the therapeutic potential of nucleic acid medicines.

References

- 1. biorxiv.org [biorxiv.org]

- 2. tsapps.nist.gov [tsapps.nist.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. mdpi.com [mdpi.com]

- 5. Deliver mRNA with LNP, transfection is so easy! [absin.net]

- 6. Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers: a pilot interlaboratory comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Efficient Delivery of DNA Using Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 13. The in Vitro – in Vivo Translation of Lipid Nanoparticles for Hepatocellular siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

DLinDMA and its Pivotal Role in Stable Nucleic Acid-Lipid Particles (SNALPs): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 1,2-dilinoleyloxy-N,N-dimethyl-3-aminopropane (DLinDMA), a foundational ionizable cationic lipid that has been instrumental in the advancement of nucleic acid therapeutics. We delve into the chemical properties of DLinDMA and its critical role within Stable Nucleic Acid-Lipid Particles (SNALPs), with a particular focus on its mechanism of action for facilitating endosomal escape of siRNA payloads. This document offers a comprehensive overview of the formulation and characterization of DLinDMA-containing SNALPs, detailed experimental protocols for their evaluation, and a comparative analysis of DLinDMA's performance against its successors. The information is presented to be a valuable resource for researchers and professionals in the field of drug delivery and development.

Introduction: The Dawn of Ionizable Lipids with DLinDMA

The effective delivery of nucleic acid-based therapeutics, such as small interfering RNA (siRNA), has been a significant challenge in modern medicine. A major breakthrough in this area was the development of lipid nanoparticles (LNPs) as carriers. Early LNP formulations often utilized permanently cationic lipids, which, while effective at complexing with negatively charged nucleic acids, were associated with toxicity. The advent of ionizable cationic lipids, such as DLinDMA, represented a paradigm shift in the field.[1]

DLinDMA was one of the pioneering ionizable lipids that addressed the toxicity concerns of its predecessors. Its ingenious design allows it to be neutrally charged at physiological pH, minimizing off-target interactions and toxicity, and to become positively charged in the acidic environment of the endosome.[1] This pH-dependent charge is the cornerstone of its function, enabling both the encapsulation of siRNA during formulation and its subsequent release into the cytoplasm of target cells. DLinDMA became a key component of the Stable Nucleic Acid-Lipid Particle (SNALP) platform, which has been extensively used for the delivery of siRNA.[2]

Physicochemical Properties and Quantitative Performance of DLinDMA

The performance of DLinDMA in SNALP formulations is intrinsically linked to its chemical structure and resulting physicochemical properties. The two linoleyl chains in its structure are crucial for the fusogenic properties of the lipid, which are essential for endosomal escape.

Table 1: Comparative In Vitro and In Vivo Performance of DLinDMA and Related Ionizable Lipids

| Cationic Lipid | In Vitro IC50 (siRNA delivery) [nM] | Relative In Vivo Efficacy (serum cholesterol reduction) | Reference |

| DODMA | 18.4 (17.7–19.0) | Not Reported | [3] |

| DLinDMA | 0.653 (0.617–0.690) | 52% | [3] |

| DLin-MC3-DMA | ~0.03 mg/kg (in vivo IC50) | High | [3] |

Table 2: In Vivo Gene Silencing Potency of DLinDMA and Successor Lipids

| Cationic Lipid | In Vivo Gene Silencing (ED50 in mg/kg) | Reference |

| DLinDMA | 1.0 | [4] |

| DLin-KC2-DMA | 0.1 | [4] |

| DLin-MC3-DMA | 0.005 | [1] |

The Mechanism of DLinDMA-Mediated Endosomal Escape

The ability of SNALPs containing DLinDMA to efficiently deliver their siRNA payload into the cytoplasm is primarily due to the pH-responsive nature of DLinDMA, which facilitates escape from the endosome.

Upon cellular uptake via endocytosis, the SNALP is trafficked into the endosomal pathway, where the internal pH progressively decreases from early endosomes (pH ~6.5) to late endosomes (pH ~5.5). As the pH within the endosome drops below the pKa of DLinDMA, its tertiary amine headgroup becomes protonated, conferring a positive charge to the lipid. This protonation is a critical event that triggers a series of interactions leading to the destabilization of the endosomal membrane.

The positively charged DLinDMA can then interact with the negatively charged lipids present in the endosomal membrane. This electrostatic interaction, coupled with the conical shape of DLinDMA, promotes a transition from a bilayer (lamellar) phase to a non-bilayer inverted hexagonal (HII) phase. The formation of this HII phase disrupts the integrity of the endosomal membrane, creating pores through which the encapsulated siRNA can be released into the cytoplasm, where it can engage with the RNA-induced silencing complex (RISC) to mediate gene silencing.

Experimental Protocols

This section provides detailed methodologies for the preparation, characterization, and evaluation of DLinDMA-containing SNALPs.

SNALP Formulation by Stepwise Dilution

This protocol describes the formation of SNALPs encapsulating siRNA using a stepwise dilution method.[5]

Reagents and Materials:

-

siRNA (or other nucleic acid)

-

DLinDMA (ionizable cationic lipid)

-

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) (neutral helper lipid)

-

Cholesterol

-

PEG-DMG (1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]) (PEGylated lipid)

-

Ethanol (80-90%)

-

20 mM Citrate buffer, 300 mM NaCl, pH 6.0

-

15 mM NaCl with 10 mM Hepes, pH 7.4

Procedure:

-

Lipid Stock Preparation: Dissolve DLinDMA, DSPC, cholesterol, and PEG-DMG in an 80-90% ethanol environment. The typical molar ratio for these lipids is 40:10:48:2 (DLinDMA:DSPC:Cholesterol:PEG-DMG).

-

Nucleic Acid Solution: Prepare the siRNA in the citrate buffer.

-

SNALP Formation: The lipid solution is mixed with the aqueous siRNA solution, leading to a stepwise dilution of the ethanol to a concentration of approximately 20-55%. This process facilitates the self-assembly of the lipids and siRNA into SNALPs.

-

Stabilization: Immediately following formation (ideally within seconds), the SNALP solution is further diluted to an ethanol concentration of less than or equal to 25% to stabilize the particles.

-

Purification:

-

Remove any unencapsulated siRNA using anion exchange chromatography.

-

Concentrate the SNALP solution 10-20 fold via ultrafiltration.

-

Perform diafiltration against approximately 10 volumes of an aqueous solution to reduce the ethanol concentration to less than 1%.

-

Replace the aqueous solution by diafiltration against the final formulation buffer (e.g., 15 mM NaCl with 10 mM Hepes, pH 7.4).

-

-

Sterilization: Sterilize the final SNALP solution by passing it through a 0.2-micron sterilizing membrane.

Characterization of SNALPs

4.2.1. Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

-

Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of the particles in suspension. The rate of these fluctuations is related to the particle size.

-

Procedure:

-

Dilute the SNALP formulation in a suitable buffer (e.g., PBS) to an appropriate concentration.

-

Transfer the diluted sample to a clean cuvette.

-

Measure the particle size and PDI using a DLS instrument. The PDI provides an indication of the homogeneity of the particle size distribution.

-

4.2.2. siRNA Encapsulation Efficiency using a Ribogreen Assay

-

Principle: The Ribogreen dye fluoresces upon binding to nucleic acids. By measuring the fluorescence before and after lysing the nanoparticles with a detergent, the amount of encapsulated siRNA can be determined.

-

Procedure:

-

Prepare two sets of SNALP samples.

-

To one set, add a detergent (e.g., 0.5% Triton X-100) to disrupt the lipid nanoparticles and release the encapsulated siRNA.

-

Add the Ribogreen reagent to both sets of samples.

-

Measure the fluorescence of both sets of samples using a fluorescence plate reader.

-

The encapsulation efficiency is calculated as: (Fluorescence with detergent - Fluorescence without detergent) / Fluorescence with detergent * 100%.[6]

-

4.2.3. pKa Determination using a TNS Assay [7][8][9][10]

-

Principle: The fluorescent probe 6-(p-toluidino)-2-naphthalenesulfonic acid (TNS) exhibits increased fluorescence in a non-polar environment, such as the core of a lipid nanoparticle. As the pH of the environment decreases and the ionizable lipid becomes protonated, the nanoparticle surface becomes more charged, leading to changes in TNS fluorescence. The pKa is the pH at which 50% of the maximal fluorescence is observed.

-

Procedure:

-

Prepare a series of buffers with a range of pH values (e.g., from 3 to 10).

-

Dilute the SNALP formulation in each of the pH buffers.

-

Add the TNS probe to each sample.

-

Measure the fluorescence intensity at each pH.

-

Plot the fluorescence intensity against pH and determine the pH at which 50% of the maximum fluorescence occurs. This pH value represents the apparent pKa of the SNALP.

-

In Vitro and In Vivo Evaluation

4.3.1. In Vitro Transfection

-

Cell Culture: Plate the target cells (e.g., HeLa, HepG2) in a suitable culture medium and allow them to adhere overnight.[11]

-

Transfection:

-

Dilute the DLinDMA-containing SNALPs encapsulating the desired siRNA in a serum-free medium.

-

Add the diluted SNALPs to the cells.

-

Incubate the cells for a specified period (e.g., 24-48 hours).

-

-

Analysis:

-

Lyse the cells and extract the mRNA.

-

Quantify the level of the target mRNA using quantitative real-time PCR (qRT-PCR) to determine the extent of gene silencing.

-

4.3.2. In Vivo Gene Silencing in a Murine Model (Factor VII) [12]

-

Animal Model: Use a suitable mouse strain (e.g., C57BL/6).

-

Administration: Administer the DLinDMA-containing SNALPs encapsulating siRNA targeting Factor VII intravenously via tail vein injection.

-

Sample Collection: At a predetermined time point post-injection (e.g., 48 hours), collect blood samples via cardiac puncture.

-

Analysis:

-

Prepare serum from the blood samples.

-

Measure the Factor VII protein levels in the serum using a chromogenic assay.

-

Compare the Factor VII levels in the treated mice to those in a control group (e.g., treated with saline or a non-targeting siRNA) to determine the percentage of gene silencing.

-

Experimental and Developmental Workflow

The development and evaluation of DLinDMA-containing SNALPs typically follow a structured workflow, from initial formulation to in vivo validation.

Conclusion

DLinDMA has been a landmark molecule in the field of nucleic acid delivery. Its development and incorporation into the SNALP platform provided a robust and effective means of delivering siRNA in vivo, paving the way for the clinical translation of RNAi therapeutics. While DLinDMA has largely been superseded by more potent ionizable lipids such as DLin-MC3-DMA, its study remains crucial for understanding the fundamental principles of LNP design and the intricate mechanisms of endosomal escape. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers continuing to innovate in the exciting and rapidly evolving field of nucleic acid-based medicines.

References

- 1. Recent advances in siRNA delivery mediated by lipid-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. Simplifying the Chemical Structure of Cationic Lipids for siRNA-Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]

- 6. researchgate.net [researchgate.net]

- 7. The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. dovepress.com [dovepress.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. RNAi In Vivo | Thermo Fisher Scientific - US [thermofisher.com]

A Technical Guide to the Core Principles of DLinDMA-Based LNP Formation

This guide provides an in-depth overview of the fundamental principles governing the formation of Lipid Nanoparticles (LNPs) utilizing the ionizable cationic lipid DLinDMA (1,2-dilinoleyloxy-3-dimethylaminopropane) and its analogues. It is intended for researchers, scientists, and professionals in the field of drug development who are engaged in the design and formulation of nucleic acid delivery systems.

Core Components and Their Functions

The self-assembly of functional LNPs is a synergistic process involving four key lipid components, each with a distinct role. The precise molar ratio of these components is critical for the final characteristics of the nanoparticle, including its size, stability, and transfection efficiency.[1]

-

Ionizable Cationic Lipid (e.g., DLinDMA): This is the cornerstone of the LNP. DLinDMA features a tertiary amine headgroup with a specific pKa.[2] At a low pH (e.g., 4.0), this group becomes protonated and positively charged, enabling it to electrostatically interact with and encapsulate the negatively charged phosphate backbone of nucleic acids like mRNA or siRNA.[3] At physiological pH (7.4), it becomes near-neutral, reducing potential toxicity and nonspecific interactions in circulation. This pH-sensitivity is also crucial for endosomal escape upon cellular uptake.

-

Helper Lipid (e.g., DSPC): Typically a zwitterionic phospholipid like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), this lipid contributes to the structural integrity of the LNP shell.[4][5] Helper lipids fill the spaces between the ionizable lipids, stabilizing the particle and influencing its morphology.[6]

-

Structural Lipid (Cholesterol): Cholesterol is incorporated to modulate the fluidity and rigidity of the lipid bilayer.[6] It fills gaps between the other lipid components, enhancing particle stability, preventing payload leakage, and promoting fusion with the endosomal membrane during payload delivery.[4][6]

-

PEGylated Lipid (e.g., DMG-PEG 2000): A lipid conjugated to polyethylene glycol (PEG) provides a hydrophilic shield on the surface of the LNP.[4] This PEG layer prevents aggregation, enhances colloidal stability, and reduces opsonization (the process of being marked for clearance by the immune system), thereby prolonging circulation time in vivo.[4][7]

| Component | Example | Typical Molar Ratio (%) | Primary Function |

| Ionizable Cationic Lipid | DLinDMA, DLin-MC3-DMA | 50 | Encapsulates nucleic acid at low pH; facilitates endosomal escape.[1][8] |

| Helper Lipid | DSPC | 10 | Provides structural integrity and stability to the lipid shell.[5][9] |

| Structural Lipid | Cholesterol | 38.5 | Modulates membrane fluidity, enhances stability, and promotes membrane fusion.[4][6] |

| PEGylated Lipid | DMG-PEG 2000 | 1.5 | Prevents aggregation, increases stability, and prolongs in vivo circulation time.[4][7] |

The LNP Formation Process: Controlled Self-Assembly

The formation of DLinDMA-based LNPs is a rapid nanoprecipitation and self-assembly process, most reproducibly achieved through microfluidic mixing.[10][11] The process involves the controlled, rapid mixing of a lipid-containing organic phase with a nucleic acid-containing aqueous phase.[1]

-

Phase Preparation: An ethanolic solution is prepared containing the precise molar ratio of the four lipid components.[1] Concurrently, an aqueous buffer at a low pH (typically 4.0-5.0) is used to dissolve the nucleic acid payload.[12]

-

Rapid Mixing: The two solutions are rapidly mixed within a microfluidic device.[10] The rapid mixing ensures that the ethanol is diluted quickly and uniformly.[13]

-

Supersaturation and Nucleation: As the ethanol is diluted by the aqueous buffer, the polarity of the solvent increases dramatically. This causes the lipids, which are soluble in ethanol but not in water, to become supersaturated and precipitate out of solution.[10] The positively charged DLinDMA lipids form initial complexes, or nuclei, with the negatively charged nucleic acids.[3]

-

Growth and Stabilization: These nuclei grow as more lipids accrete around them. The process is terminated by the association of the PEG-lipid, which forms a hydrophilic corona on the particle surface, preventing further growth and aggregation.[9]

-

Maturation and Neutralization: The resulting LNP dispersion is then dialyzed against a buffer at physiological pH (e.g., PBS at pH 7.4). This step removes the ethanol and, critically, raises the pH, causing the DLinDMA to deprotonate to a near-neutral state, resulting in a stable nanoparticle ready for use.[12]

Cellular Uptake and Endosomal Escape

The therapeutic efficacy of an LNP formulation is contingent upon its ability to deliver its nucleic acid payload into the cytoplasm of the target cell. This is achieved through a pH-sensitive mechanism.

-

Cellular Uptake: LNPs are internalized by cells primarily through endocytosis.[14]

-

Endosomal Acidification: Once inside an endosome, the internal environment begins to acidify (pH drops from ~7.4 to 5.5-6.5).[15]

-

DLinDMA Protonation: This acidic environment causes the tertiary amine headgroup of DLinDMA to become protonated again, imparting a net positive charge to the LNP.[8]

-

Membrane Disruption: The now cationic LNP interacts with anionic lipids present in the endosomal membrane, leading to the disruption of the membrane structure and the formation of non-bilayer phases.[15][16]

-

Payload Release: This disruption allows the encapsulated nucleic acid to escape the endosome and enter the cytoplasm, where it can be translated (mRNA) or engage with the RNAi machinery (siRNA).[15]

Standard Experimental Protocols

The following protocols outline standard methodologies for the formulation and characterization of DLinDMA-based LNPs.

4.1. Protocol: LNP Formulation via Microfluidic Mixing

This protocol is based on established methods for LNP production using a microfluidic device.[1][17]

-

Stock Solution Preparation:

-

Lipid-Ethanol Stock: Prepare individual stock solutions of DLinDMA, DSPC, Cholesterol, and DMG-PEG 2000 in 100% ethanol. From these, create a mixed lipid solution containing the desired molar ratio (e.g., 50:10:38.5:1.5).

-

Nucleic Acid-Aqueous Stock: Dissolve the nucleic acid (e.g., mRNA) in a low pH buffer, such as 50 mM citrate buffer at pH 4.0, to a final concentration of 0.1-0.5 mg/mL.

-

-

Microfluidic Mixing:

-

Prime the microfluidic mixing device (e.g., a staggered herringbone mixer) with ethanol and the aqueous buffer as per the manufacturer's instructions.

-

Load the lipid-ethanol stock and the nucleic acid-aqueous stock into separate syringes and place them on a syringe pump.

-

Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR). A typical starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Ethanol).

-

Initiate pumping. The rapid mixing within the microfluidic chip induces LNP self-assembly.

-

-

Purification and Concentration:

-

Collect the LNP solution from the device outlet.

-

Immediately dilute the solution with a neutral buffer (e.g., 1x PBS, pH 7.4) to begin stabilizing the particles.

-

To remove ethanol and unencapsulated nucleic acid, perform dialysis or tangential flow filtration (TFF) against 1x PBS (pH 7.4). A 100 kDa molecular weight cut-off (MWCO) is commonly used.

-

Concentrate the LNP solution to the desired final concentration.

-

-

Sterilization and Storage:

-

Filter-sterilize the final LNP solution through a 0.22 µm filter.

-

Store at 4°C for short-term use (up to one week) or lyophilize for long-term storage at -80°C.[17]

-

4.2. Protocol: LNP Characterization

Key quality attributes of the formulated LNPs must be assessed.[18]

-

Size and Polydispersity Index (PDI) Measurement:

-

Method: Dynamic Light Scattering (DLS).

-

Procedure: Dilute a small aliquot of the LNP solution in 1x PBS (pH 7.4). Analyze the sample using a DLS instrument to determine the average hydrodynamic diameter (Z-average) and the PDI, which is a measure of the size distribution homogeneity. A PDI value below 0.2 is generally considered acceptable.[19]

-

-

Zeta Potential Measurement:

-

Method: Laser Doppler Electrophoresis.

-

Procedure: Dilute the LNP sample in an appropriate low-ionic-strength buffer. The zeta potential provides a measure of the surface charge of the nanoparticles. For LNPs at physiological pH, a near-neutral charge (around 0 mV) is expected.

-

-

Nucleic Acid Encapsulation Efficiency (EE):

-

Method: RiboGreen® (or similar nucleic acid-quantifying fluorescent dye) Assay.

-

Procedure:

-

Measure the total nucleic acid concentration by disrupting an aliquot of the LNP sample with a surfactant (e.g., 0.5% Triton X-100) and then adding the RiboGreen® dye.

-

Measure the amount of free (unencapsulated) nucleic acid by adding the RiboGreen® dye to an intact aliquot of the LNP sample (without surfactant). The dye is membrane-impermeable and will only bind to free nucleic acid.

-

Calculate the Encapsulation Efficiency (%) as: ((Total NA - Free NA) / Total NA) * 100. High-quality formulations typically achieve >90% EE.

-

-

Quantitative Data and Performance Metrics

The performance of an ionizable lipid is often defined by its pKa and its in vivo efficacy. Rational design has led to the development of DLinDMA analogues with improved potency.

| Ionizable Lipid | LNP pKa | In Vivo Efficacy (Factor VII Silencing ED₅₀ in mice) | Reference(s) |

| DLinDMA | 6.8 | ~1 mg/kg | [2][12] |

| DLin-K-DMA | 6.2 - 6.4 | ~0.1 mg/kg | [2] |

| DLin-KC2-DMA | 6.4 | ~0.03 mg/kg | [2][12] |

| DLin-MC3-DMA | 6.44 | ~0.005 mg/kg | [8][16] |

Note: ED₅₀ (Effective Dose, 50%) is the dose required to achieve 50% of the maximum effect. A lower ED₅₀ indicates higher potency.

The data clearly show that modifications to the linker and headgroup of the DLinDMA structure, leading to analogues like DLin-KC2-DMA and DLin-MC3-DMA, resulted in a significant increase in in vivo potency.[8][14] This is largely attributed to an optimized pKa that balances effective nucleic acid encapsulation with highly efficient endosomal escape.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. dionamix.com [dionamix.com]

- 4. researchgate.net [researchgate.net]

- 5. On the role of helper lipids in lipid nanoparticle formulations of siRNA - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 6. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of helper lipids in lipid nanoparticles (LNPs) designed for oligonucleotide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ah6809.com [ah6809.com]

- 9. liposomes.ca [liposomes.ca]

- 10. Microfluidic synthesis of lipid nanoparticles - Inside Therapeutics [insidetx.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. precigenome.com [precigenome.com]

- 14. Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dmg-peg2000.com [dmg-peg2000.com]

- 16. floxuridine.com [floxuridine.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Enhancing mRNA-LNP Production with Optimized Microfluidic Baffles [ufluidix.com]

An In-depth Technical Guide on DLinDMA for Non-Viral Gene Therapy

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Ionizable Lipids in Gene Therapy

Non-viral gene therapy has emerged as a promising alternative to viral vectors, offering advantages such as lower immunogenicity and ease of manufacturing.[1][2] At the forefront of non-viral delivery systems are lipid nanoparticles (LNPs), which have demonstrated remarkable success in delivering nucleic acid payloads, such as small interfering RNA (siRNA) and messenger RNA (mRNA), to target cells.[3][4] The efficacy of these LNPs is critically dependent on their composition, particularly the choice of the ionizable cationic lipid.[5][6]

DLinDMA (1,2-dilinoleyloxy-N,N-dimethyl-3-aminopropane) is a key ionizable cationic lipid that has been instrumental in the advancement of LNP technology.[7] Its unique chemical structure allows for efficient encapsulation of negatively charged nucleic acids during formulation at a low pH and a near-neutral surface charge at physiological pH, which is crucial for stability in circulation and reduced toxicity.[8][9] This guide provides a comprehensive technical overview of DLinDMA, covering its mechanism of action, formulation considerations, preclinical data, and detailed experimental protocols relevant to its application in non-viral gene therapy.

DLinDMA: Structure and Properties

DLinDMA is an amino lipid characterized by a tertiary amine headgroup and two linoleyl lipid tails.[7] The linoleyl tails each contain two double bonds, a feature that has been shown to be optimal for high-potency gene silencing.[9] The tertiary amine headgroup has a pKa in the range of 6.2-6.5, which is a critical design feature.[10] This pKa allows the lipid to be protonated and positively charged in the acidic environment required for LNP formulation (pH ~4), facilitating the electrostatic interaction and encapsulation of nucleic acids.[9][11] Upon entering the neutral pH of the bloodstream (pH 7.4), DLinDMA becomes largely deprotonated and neutral, minimizing non-specific interactions with blood components and reducing toxicity.[8]

Caption: Key structural components of the DLinDMA lipid.

Mechanism of Action: A Multi-Step Journey

The therapeutic effect of a DLinDMA-formulated LNP is the culmination of a series of critical steps, from initial formulation to the final release of the nucleic acid payload into the cytoplasm of the target cell.

LNP Formulation and Nucleic Acid Encapsulation

The self-assembly of LNPs is typically achieved through rapid mixing of an ethanol phase containing the lipids with an aqueous phase containing the nucleic acid at a low pH (e.g., pH 4).[12] In this acidic environment, the DLinDMA headgroup is protonated, conferring a positive charge that drives the complexation with the negatively charged backbone of the nucleic acid.[11] This process results in the formation of a dense core containing the nucleic acid, surrounded by a lipid shell.

Cellular Uptake and Endosomal Escape

Once administered in vivo, LNPs circulate and accumulate in tissues, primarily the liver.[3] Cellular uptake is thought to occur through endocytosis.[13] Following internalization, the LNP is trafficked into the endosomal pathway, where the internal environment becomes progressively more acidic.[4][9] This drop in pH is the key trigger for the next critical step: endosomal escape.

As the endosome acidifies, the DLinDMA molecules within the LNP become protonated again.[] The now positively charged DLinDMA can interact with the negatively charged lipids of the endosomal membrane, leading to the disruption of the membrane and the release of the LNP's cargo into the cytoplasm.[9][15] This process is essential for the therapeutic to reach its site of action and avoid degradation in the lysosome.[][16]

Caption: The intracellular journey of a DLinDMA-based LNP.

Quantitative Data Summary

The following tables summarize key quantitative data for DLinDMA-based LNPs from various preclinical studies.

Table 1: Physicochemical Properties of DLinDMA-LNPs

| Parameter | Typical Value Range | Method of Analysis | Reference(s) |

| Particle Size (Diameter) | 70 - 100 nm | Dynamic Light Scattering (DLS) | [10][17] |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | [18][19] |

| Zeta Potential (at pH 7.4) | -10 to +10 mV | Laser Doppler Electrophoresis | [20] |

| Nucleic Acid Encapsulation Efficiency | > 90% | RiboGreen Assay | [17][18] |

| pKa | 6.2 - 6.5 | TNS Assay | [17][21] |

Table 2: In Vivo Gene Silencing Efficacy of DLinDMA-siRNA LNPs

| Target Gene | Animal Model | Dose (mg/kg siRNA) | % Gene Knockdown | Reference(s) |

| Factor VII | Mouse | 1.0 | ~50% (ED50) | [22] |

| GAPDH | Mouse | 1.0 - 5.0 | Up to 83% in APCs | [1][23] |

| Apolipoprotein B (ApoB) | Mouse | 3.0 | 70 - 80% | [24] |

| Transthyretin (TTR) | Non-human primate | 0.03 | ~50% (ED50 for DLin-MC3-DMA) | [10] |

Note: ED50 (Effective Dose, 50%) values can vary based on the specific LNP composition and the nucleic acid payload. DLinDMA has since been optimized to more potent lipids like DLin-MC3-DMA, which is used in the FDA-approved drug Patisiran.[7][25]

Experimental Protocols

This section provides detailed methodologies for key experiments involving DLinDMA-based LNPs.

Protocol 1: Formulation of DLinDMA-siRNA LNPs via Microfluidic Mixing

This protocol describes the formulation of LNPs using a microfluidic mixing device, which allows for rapid and reproducible production.

Materials:

-

DLinDMA

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

Polyethylene glycol-dimyristoylglycerol (PEG-DMG)

-

siRNA

-

200-proof Ethanol

-

Citrate buffer (100 mM, pH 4.0)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Microfluidic mixing device (e.g., NanoAssemblr)

-

Dialysis cassettes (MWCO 10 kDa)

Procedure:

-

Prepare Lipid Stock Solution: Dissolve DLinDMA, DSPC, Cholesterol, and PEG-DMG in ethanol at a molar ratio of 50:10:38.5:1.5 to a final total lipid concentration of 10-20 mM.[10][12]

-

Prepare siRNA Solution: Dissolve the siRNA in citrate buffer (pH 4.0) to a final concentration of 0.2-0.4 mg/mL.

-

Microfluidic Mixing:

-

Set the flow rate ratio of the aqueous to ethanol phase to 3:1.

-

Set the total flow rate to achieve rapid mixing (e.g., 12 mL/min).

-

Load the lipid-ethanol solution into one syringe and the siRNA-aqueous solution into another.

-

Initiate mixing. The rapid change in solvent polarity will cause the lipids to precipitate and self-assemble around the siRNA, forming LNPs.[12]

-

-

Dialysis:

-

Immediately following mixing, dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.[26]

-

-

Concentration and Sterilization:

-

Concentrate the LNP solution to the desired final concentration using a centrifugal filter device.

-

Sterile-filter the final LNP formulation through a 0.22 µm filter.[12]

-

-

Characterization:

-

Measure particle size and PDI using DLS.

-

Determine the encapsulation efficiency using a RiboGreen assay.

-

Caption: A typical workflow for producing DLinDMA-LNPs.

Protocol 2: In Vitro Gene Silencing Assay

This protocol outlines a method to assess the gene silencing efficiency of DLinDMA-siRNA LNPs in a cell culture model.

Materials:

-

Target cells (e.g., HeLa, Huh7)

-

Complete cell culture medium

-

DLinDMA-siRNA LNPs (targeting a specific gene, e.g., GAPDH)

-

Control LNPs (containing a non-targeting scramble siRNA)

-

96-well cell culture plates

-

Reagents for quantifying gene expression (e.g., qRT-PCR primers, lysis buffer, antibodies for Western blot)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

LNP Treatment:

-

Prepare serial dilutions of the DLinDMA-siRNA LNPs and control LNPs in serum-free media.

-

Aspirate the media from the cells and add the LNP dilutions.

-

Incubate for 4-6 hours at 37°C.

-

After incubation, add complete media containing serum and continue to incubate for 24-72 hours.

-

-

Quantification of Gene Knockdown:

-